Cas no 53179-07-0 (Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-)

Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, is a chemically synthesized amine derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a methoxyphenoxy group, which may influence its binding affinity in receptor interactions, making it of interest for research in neurochemistry or drug development. The compound's stability and purity are critical for reproducible experimental results. Its synthesis typically involves controlled etherification and amine functionalization steps, ensuring high selectivity. Researchers value this compound for its well-defined molecular architecture, which allows for precise modifications in medicinal chemistry studies. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- structure
53179-07-0 structure
Product Name:Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
CAS No:53179-07-0
MF:C17H21NO2
MW:271.35414481163
CID:376990
PubChem ID:4500
Update Time:2025-05-20

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
    • 3-(2-Methoxyphenoxy)-N-methyl-3-phenyl-1-propanamine
    • [3H]-Nifedipine
    • [3H]-Nisoxetine
    • 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester
    • 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine
    • 4-(2-nitrophenyl)-3,5-dimethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine
    • Adalat
    • Corinfar
    • Fenihidin
    • Fenihidine
    • nifedipine
    • N-methyl-3-(2-methoxyphenoxy)-3-phenyl-1-propylamine
    • N-methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine
    • Procardia
    • Nisoxetine
    • 3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • ANTIOXIDANT1425
    • Compound 89218
    • SPBio_002959
    • BDBM22417
    • Prestwick3_000910
    • AS-16468
    • N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine
    • Nisoxetine Inhibitor
    • BRD-A95696066-003-03-9
    • CHEBI:73410
    • Compound 89218; NSC 283481
    • LY 94939
    • CCG-204983
    • NISOXETINE [INN]
    • CHEMBL295467
    • BRD-A95696066-003-06-2
    • Nisoxetina
    • UNII-17NV064B2D
    • NSC 283481
    • NCGC00015715-08
    • 57226-61-6
    • NISOXETINE [USAN]
    • NCGC00015715-04
    • DTXCID8025175
    • GTPL4637
    • DL-N-Methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • BENZENEPROPANAMINE, .GAMMA.-(2-METHOXYPHENOXY)-N-METHYL-, (+/-)-
    • DTXSID0045175
    • CAS-53179-07-0
    • Nisoxetine (USAN/INN)
    • Tox21 110203
    • Tox21_110203
    • DB09186
    • NCGC00015715-03
    • NCGC00015715-15
    • 17NV064B2D
    • NSC283481
    • D05173
    • Q906885
    • 53179-07-0
    • Nisoxetine [USAN:INN]
    • Prestwick2_000910
    • AB00514644-07
    • LY-94939
    • NSC-283481
    • Prestwick0_000910
    • NCGC00015715-06
    • N-Methyl-gamma-(2-methylphenoxy)phenylpropanolamine
    • AB00514644
    • 3-(o-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
    • PDSP2_000505
    • HMS2089K13
    • BPBio1_000836
    • Lopac0_000901
    • COMPOUND-89218
    • NCGC00024945-02
    • NCGC00024945-03
    • [3-(2-methoxyphenoxy)-3-phenylpropyl](methyl)amine
    • (+/-)-3-(O-METHOXYPHENOXY)-N-METHYL-3-PHENYLPROPYLAMINE
    • 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine
    • BSPBio_000760
    • Tox21_110203_1
    • NCGC00015715-05
    • Benzenepropanamine, gamma-(2-methoxyphenoxy)-N-methyl-
    • Nisoxetinum
    • SCHEMBL124289
    • SDCCGSBI-0050876.P002
    • NS00002148
    • N-methyl-3-phenyl-3-(o-methoxyphenoxy)-propylamine
    • PDSP1_000507
    • N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine
    • Prestwick1_000910
    • DA-56190
    • BRD-A95696066-003-13-8
    • EX-A9581
    • Inchi: 1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3
    • InChI Key: ITJNARMNRKSWTA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1OC)C(C1C=CC=CC=1)CCNC

Computed Properties

  • Exact Mass: 271.15733
  • Monoisotopic Mass: 271.157229
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30.5

Experimental Properties

  • Density: 1.054
  • Boiling Point: 404.8°Cat760mmHg
  • Flash Point: 170.6°C
  • Refractive Index: 1.547
  • PSA: 30.49

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Additional information on Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- (CAS No: 53179-07-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenepropanamine backbone and a 2-methoxyphenoxy substituent. The N-methyl group further enhances its chemical properties, making it a versatile molecule with potential applications in drug development and material science.

The molecular structure of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- consists of a benzene ring connected to a propanamine chain. The 2-methoxyphenoxy group introduces additional complexity to the molecule, contributing to its hydrophobicity and reactivity. The N-methyl substitution plays a crucial role in stabilizing the molecule and influencing its pharmacokinetic properties.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders. The benzenepropanamine framework has been shown to exhibit promising bioactivity in preclinical models, making it a valuable candidate for further investigation.

In addition to its pharmacological applications, Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- has also been studied for its role in material science. Its unique chemical properties make it a potential candidate for use in the synthesis of advanced materials, such as polymers and nanoparticles. The N-methyl group contributes to the molecule's stability, which is essential for these applications.

From an environmental perspective, understanding the fate and transport of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- in natural systems is critical. Recent research has focused on its degradation pathways under various environmental conditions, providing insights into its potential impact on ecosystems. These studies are essential for ensuring the safe use and disposal of this compound.

The synthesis of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- involves a series of well-established organic reactions. The key steps include the formation of the benzenepropanamine backbone and the subsequent introduction of the 2-methoxyphenoxy group via nucleophilic substitution or coupling reactions. The N-methyl substitution is typically achieved through alkylation or methylation techniques.

Despite its promising applications, further research is needed to fully understand the properties and potential risks associated with Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-. Collaborative efforts between chemists, biologists, and material scientists are essential to unlock its full potential and ensure its safe integration into various industries.

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